molecular formula C26H27N3O4 B504675 ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE

Katalognummer: B504675
Molekulargewicht: 445.5g/mol
InChI-Schlüssel: XIWPDXZNUHOETN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE is a complex organic compound that belongs to the class of benzoates. This compound is characterized by its unique structure, which includes a piperazine ring, an acetyl group, and a naphthoylamino group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is formed through cyclization reactions.

    Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Wirkmechanismus

The mechanism of action of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved would depend on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE: can be compared with other benzoate derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C26H27N3O4

Molekulargewicht

445.5g/mol

IUPAC-Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-(naphthalene-2-carbonylamino)benzoate

InChI

InChI=1S/C26H27N3O4/c1-3-33-26(32)22-10-11-24(29-14-12-28(13-15-29)18(2)30)23(17-22)27-25(31)21-9-8-19-6-4-5-7-20(19)16-21/h4-11,16-17H,3,12-15H2,1-2H3,(H,27,31)

InChI-Schlüssel

XIWPDXZNUHOETN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC4=CC=CC=C4C=C3

Kanonische SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.